molecular formula C13H18N4O5 B165038 N-Nitrosopendimethalin CAS No. 68897-50-7

N-Nitrosopendimethalin

Cat. No.: B165038
CAS No.: 68897-50-7
M. Wt: 310.31 g/mol
InChI Key: MIHBNYMMGYGFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosopendimethalin is a nitroso compound characterized by the presence of the -N=NO group. It is a colorless to yellowish liquid with a pungent odor. This compound is primarily used as a chemical reagent and catalyst in organic synthesis, including the synthesis of drugs, dyes, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosopendimethalin typically involves the di-nitration of pendimethalin using mixed acid (concentrated sulfuric acid and concentrated nitric acid) at temperatures below 40°C. This process employs a large quantity of solvent to reduce the viscosity of the product and control the heat released during the reaction .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow synthesis. This method utilizes a pinched tube reactor, which allows for efficient heat and mass transfer, making it suitable for fast and exothermic reactions. The process includes inline quenching, extraction, and separation to ensure smooth scale-up and production capacity .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosopendimethalin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized, leading to the formation of hydroxyl and carboxyl groups.

    Reduction: Reduction of nitro groups to amine groups.

    Substitution: The nitroso group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration and reducing agents for the reduction of nitro groups. The reactions are typically carried out under controlled temperatures to manage the exothermic nature of the processes .

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives, which can further undergo cyclization to form benzimidazole heterocycles .

Scientific Research Applications

N-Nitrosopendimethalin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Nitrosopendimethalin involves several pathways:

These pathways contribute to the compound’s effectiveness as a herbicide and its role in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Nitrosopendimethalin is unique due to its specific nitroso group, which imparts distinct chemical reactivity and applications in organic synthesis and industrial processes. Its ability to undergo multiple types of chemical reactions and its role as a catalyst make it a valuable compound in various fields .

Properties

IUPAC Name

N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5/c1-5-10(6-2)15(14-18)13-11(16(19)20)7-8(3)9(4)12(13)17(21)22/h7,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHBNYMMGYGFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022078
Record name Nitroso-pendimethalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68897-50-7
Record name Nitroso-pendimethalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-nitroso-(1-ethylpropyl)-2,6-dinitro-3,4-xylidene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A sample of crude Pendimethalin containing 18 weight percent of N-nitroso-pendimethalin was synthesized according to the procedure described in U.S. Pat. No. 4,621,157. Primary denitrosation was achieved by treating the crude, molten sample with a 5 molar excess of 37% HCl (based on contained N-nitroso-pendimethalin) at 105° C. After 1.5 hours, the concentration of N-nitroso-pendimethalin had decreased to <1.0 weight percent. The molten product was neutralized with dilute caustic and washed with hot water and cooled to room temperature. A 120 mg sample of the resulting solid was heated to 170° C. under 20 mm Hg vacuum for 15 minutes. The recovery of Pendimethalin was essentially quantitative and the concentration of N-nitroso-pendimethalin had decreased to 0.8 ppm.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitrosopendimethalin
Reactant of Route 2
N-Nitrosopendimethalin
Reactant of Route 3
N-Nitrosopendimethalin
Reactant of Route 4
N-Nitrosopendimethalin
Reactant of Route 5
N-Nitrosopendimethalin
Reactant of Route 6
N-Nitrosopendimethalin
Customer
Q & A

Q1: What is the significance of studying the microbial degradation of N-nitrosopendimethalin?

A1: this compound is a contaminant found in soil, often originating from its parent compound, pendimethalin, a widely used herbicide. Understanding how microorganisms like Streptomyces can break down this compound is crucial for several reasons. Firstly, it sheds light on the natural attenuation processes that help remediate contaminated soils. Secondly, it can inform the development of bioremediation strategies, potentially utilizing such microorganisms to clean up polluted environments. This is particularly important as the persistence of this compound in the environment can pose risks to ecosystems and potentially human health.

Q2: What are the key findings of the research paper concerning this compound degradation by Streptomyces?

A2: The research demonstrated the ability of a specific Streptomyces strain to degrade both this compound and its precursor, N-nitropendimethalin. [] The study identified several metabolites produced during the degradation process, providing valuable insights into the metabolic pathways employed by the Streptomyces strain. This information contributes to our understanding of how microorganisms can potentially be harnessed for the bioremediation of environments contaminated with these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.